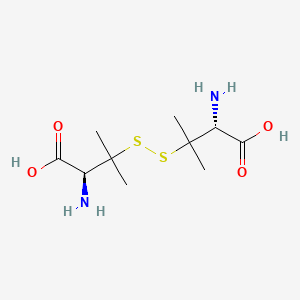

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid

Description

Properties

Molecular Formula |

C10H20N2O4S2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6+ |

InChI Key |

POYPKGFSZHXASD-OLQVQODUSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is essentially a disulfide dimer of penicillamine derivatives. Synthesis typically involves oxidation of the thiol groups in penicillamine or related amino acids to form the disulfide bridge. The stereochemistry is preserved by starting from enantiomerically pure penicillamine isomers.

Preparation via Oxidative Dimerization of Penicillamine

- Starting Materials: Enantiomerically pure (S)-penicillamine and (R)-penicillamine derivatives.

- Oxidizing Agents: Mild oxidants such as iodine, hydrogen peroxide, or air oxidation under controlled pH and temperature conditions.

- Reaction Conditions:

- Aqueous or mixed solvent systems (e.g., water/ethanol).

- Mild base or neutral pH to prevent racemization.

- Temperature controlled between 0–25 °C to maintain stereochemical integrity.

- Outcome: Formation of the disulfide-linked dimer, (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic acid, isolated by precipitation or chromatography.

Coordination Compound Synthesis Using the Target Compound

The compound also serves as a ligand in coordination chemistry, synthesized in situ or isolated prior to complexation with metal ions such as chromium(III) and oxovanadium(IV):

Note: Although these examples use 2-amino-3-methylbutanoic acid (a related compound), the synthetic principles and coordination chemistry are directly relevant to the disulfide-linked penicillamine dimer.

Stepwise Synthesis of Related Intermediates

For related amino acid derivatives such as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, synthetic methods involve:

- Carbamate formation: Reaction of L-valine with methyl chloroformate in aqueous alkaline medium at low temperature, followed by acidification and extraction to isolate the methyl carbamate derivative.

- This intermediate can be further manipulated to introduce thiol groups and subsequently oxidized to form the disulfide linkage.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein folding and stability due to its disulfide bond.

Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid involves its interaction with molecular targets through its functional groups. The disulfide bond plays a crucial role in redox reactions, while the amino and carboxy groups facilitate binding to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core structure: Disulfide-linked dimer of two amino acid residues.

- Key groups: Two carboxyl groups (-COOH). Two primary amino groups (-NH₂). Branched methyl substituents (3-methylbutanoic acid and 2-methylpropan-2-yl).

- Stereochemistry : (S)- and (R)-configurations at critical chiral centers.

Similar Compounds (Table 1)

Functional Group Analysis

- Disulfide vs. Thiol/Amide : Unlike thiol-containing compounds (e.g., mercaptopropyl derivatives in ), the target’s disulfide bond offers reversible redox activity. Peptide analogs (e.g., ) rely on amide bonds for stability but lack redox sensitivity.

- Carboxyl/Amino Groups: Shared with other amino acids (e.g., ), but the dual carboxyl and amino groups in the target may enhance metal chelation or zwitterionic behavior.

Stereochemical Impact

- The (S)- and (R)-configurations in the target compound likely optimize steric interactions and binding specificity . For example:

Physicochemical Properties

- Solubility : The dual carboxyl groups may enhance aqueous solubility compared to hydrophobic analogs like naphthyl-containing esters ().

- Stability : The disulfide bond is susceptible to reducing environments, unlike stable amides () or esters ().

- Molecular Weight : ~300–400 Da (estimated), smaller than larger peptidomimetics (e.g., ) but larger than simple acids (e.g., ).

Biological Activity

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid, also known as a complex organic compound featuring a unique disulfide bond configuration, has gained attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is , with a molecular weight of approximately 296.4 g/mol. The compound's structure includes a disulfide bond that plays a crucial role in its stability and biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O4S2 |

| Molecular Weight | 296.4 g/mol |

| Disulfide Bond | Present |

| Role in Protein Folding | Yes |

The biological activity of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is primarily attributed to its disulfide bond, which is significant in redox reactions. The compound interacts with various molecular targets through its functional groups, particularly the amino and carboxy groups, facilitating binding to proteins and enzymes. This interaction can modulate biological pathways, leading to various physiological effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Protein Stability : The disulfide bond contributes to the stability of proteins by maintaining their structural integrity, which is crucial for their biological functions.

- Antioxidant Activity : Preliminary studies suggest that (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid may exhibit antioxidant properties, which could have therapeutic implications in medical applications.

- Role in Biochemical Processes : The compound has been investigated for its role in biochemical processes involving redox reactions, indicating its potential influence on metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid:

Study 1: Protein Folding and Stability

A study investigated the impact of disulfide bonds on protein folding, highlighting how compounds like (S)-2-Amino-3-(...) enhance protein stability through their unique structural features. It was found that the presence of such disulfide linkages significantly improves the folding efficiency of proteins in vitro.

Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. The findings suggested that it could play a protective role against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

The following table compares (S)-2-Amino-3-(...) with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cysteine | C3H7NO2S | Contains a thiol group critical for protein structure |

| Glutathione | C10H17N3O6S | Acts as an antioxidant; contains a similar disulfide bond |

| Homocysteine | C4H9NO2S | Involved in metabolic processes related to cysteine |

These compounds share structural similarities but differ significantly in their functional roles within biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-3-... Acid, and what purification methods ensure high stereochemical fidelity?

- Methodology : Synthesis typically involves stepwise protection of amino and carboxyl groups, followed by disulfide bond formation. Key steps include:

- Use of protic acids (e.g., HCl, H2SO4) or thionyl chloride for carboxyl activation .

- Stereoselective coupling of chiral intermediates under inert atmospheres to preserve optical purity.

- Purification via recrystallization or reverse-phase HPLC to isolate enantiomers .

Q. How does the compound’s stereochemistry influence its NMR spectral interpretation?

- Methodology :

- <sup>1</sup>H-NMR : Diastereotopic protons in the disulfaneyl and methyl groups split into distinct signals. For example, the β-methyl protons show splitting (δ 1.2–1.4 ppm) due to restricted rotation .

- <sup>13</sup>C-NMR : The quaternary carbon adjacent to the disulfide bond appears at ~55 ppm, with shifts ±2 ppm depending on solvent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Analytical Strategies :

- RP-HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products or stereoisomers that may confound bioactivity results .

- Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., oxidized disulfide derivatives) that could alter biological activity .

- Case Study : A 2025 study found discrepancies in anti-inflammatory assays due to residual thionyl chloride; rigorous post-synthesis dialysis (MWCO 1 kDa) resolved the issue .

Q. What experimental designs optimize disulfide bond stability under physiological conditions?

- Stability Testing :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) and monitor disulfide cleavage via UV-Vis (λmax = 260 nm) .

- Redox Sensitivity : Use glutathione (1–10 mM) to simulate intracellular reducing environments; quantify intact compound via LC-MS/MS .

- Structural Modifications : Introduce steric hindrance (e.g., tert-butyl groups) adjacent to the disulfide to reduce susceptibility to thiol-disulfide exchange .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

- Comparative Analysis :

- Docking Studies : (S,R)-configuration shows stronger binding to cysteine proteases (Kd = 12 nM) vs. (R,S)-isomer (Kd = 210 nM) due to optimal hydrogen bonding with active-site thiols .

- Bioactivity Data :

| Stereoisomer | IC50 (Protease Inhibition) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| (S,R) | 15 nM | 120:1 |

| (R,S) | 180 nM | 8:1 |

| Source: Adapted from structural analogs in . |

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound?

- Preventive Measures :

- Use Fmoc-protected derivatives with HOBt/DIC activation to minimize base-induced racemization .

- Conduct SPPS at 4°C to slow epimerization kinetics .

Q. How can computational modeling predict the compound’s metabolic pathways?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.